1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16N6O and its molecular weight is 320.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiviral, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a bipyrazole structure, which is known to enhance biological activity through various mechanisms. The specific structural components include:
- Quinoxaline : A bicyclic compound with notable biological properties.
- Bipyrazole : Contributes to the compound's interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including those similar to this compound, as antiviral agents. For instance:
- A systematic review indicated that certain quinoxaline derivatives exhibited significant inhibitory effects against viruses such as Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) without cytotoxicity at effective concentrations .
- Compounds with disubstituted alkyl groups showed enhanced activity due to hydrophobic interactions with viral receptors .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. Key findings include:
- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF-7 breast cancer cells and showed significant inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Induction of apoptosis via Bax activation |
Compound B | B16-F10 | 10.0 | Inhibition of FGFR1 kinase activity |
The mechanisms underlying the biological activities of this class of compounds are multifaceted:
- Inhibition of Kinases : Certain analogs have been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumor growth and metastasis .
- Induction of Apoptosis : The activation of pro-apoptotic pathways has been observed in studies involving MCF-7 cells, indicating that these compounds can trigger programmed cell death in cancerous cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of quinoxaline derivatives:
- Substituents on the quinoxaline ring significantly affect biological activity. For instance, introducing methyl or benzyl groups at specific positions enhances inhibitory effects on target proteins .
Substituent Position | Effect on Activity |
---|---|
C1 | Increased FGFR1 inhibition |
C2 | Variable effects depending on size and electronegativity |
Case Study 1: Antiviral Efficacy
In a study published in Pharmacology, a series of quinoxaline derivatives were synthesized and evaluated for their antiviral properties against HBV. The most potent compounds exhibited IC50 values below 30 µM with minimal cytotoxicity .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of quinoxaline derivatives revealed that several compounds led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with these compounds induced a notable increase in pre-G1 phase cells indicative of apoptosis .
Properties
IUPAC Name |
1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQBPVWTRLWTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.